Oracefal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGTKLJZSQCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860610 | |
| Record name | 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181570-19-3 | |
| Record name | 7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181570-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Stereochemistry of Cefadroxil
Cephalosporin (B10832234) Nucleus Structural Features
The foundational framework of Cefadroxil (B1668780), like all cephalosporins, is the 7-aminocephalosporanic acid (7-ACA) nucleus. researchgate.net This core is a bicyclic system composed of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. wikipedia.orgwikipedia.org This cephem nucleus is the critical pharmacophore responsible for the antibacterial activity of this class of antibiotics. The β-lactam ring, a cyclic amide, is highly strained and thus chemically reactive, a key factor in its mechanism of action which involves the inhibition of bacterial cell wall synthesis. drugbank.com The dihydrothiazine ring imparts greater stability to the β-lactam ring compared to the thiazolidine ring found in penicillins, rendering cephalosporins generally more resistant to some β-lactamase enzymes. wikipedia.org
| Core Nucleus Components | Description |
| β-Lactam Ring | A four-membered cyclic amide, the site of antibacterial action. |
| Dihydrothiazine Ring | A six-membered sulfur-containing ring fused to the β-lactam ring, providing structural stability. |
| Combined Structure | Forms the 7-aminocephalosporanic acid (7-ACA) or cephem nucleus. researchgate.net |
Substituent Analysis and Chirality of the Cefadroxil Scaffold
The specific properties and activity spectrum of Cefadroxil are determined by the chemical groups, or substituents, attached to the 7-ACA nucleus. In Cefadroxil, two key positions on the cephem nucleus are modified:
C-3 Position: A methyl group (-CH₃) is attached at this position. nih.gov This particular substituent is a characteristic feature of several first-generation cephalosporins, including the closely related compound cephalexin (B21000). wikipedia.org
C-7 Position: An acyl side chain is attached via an amide linkage. For Cefadroxil, this side chain is a (2R)-2-amino-2-(4-hydroxyphenyl)acetamido group. nih.gov This side chain is crucial for the compound's antibacterial spectrum and its ability to be administered orally.
The molecular structure of Cefadroxil is inherently three-dimensional and contains multiple stereocenters, which are atoms with four different substituents, leading to stereoisomerism. Cefadroxil possesses three chiral centers, which means there is a possibility for eight different stereoisomers (2³ = 8). researchgate.netekb.eg The specific spatial arrangement of the atoms at these chiral centers is critical for the molecule's biological activity.
| Substituent Position | Chemical Group |
| C-3 | Methyl (-CH₃) |
| C-7 | (2R)-2-amino-2-(4-hydroxyphenyl)acetamido |
Stereochemical Configuration and Enantiomeric Purity of Cefadroxil Isomers
Of the eight possible stereoisomers of Cefadroxil, only one possesses the desired therapeutic activity. The specific stereochemical configuration of the active form of Cefadroxil is designated as (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. chemspider.comcas.orgtcichemicals.comdaicelpharmastandards.com This precise arrangement is crucial for the molecule to bind effectively to its target proteins within bacteria.
The stereochemistry is defined as follows:
At C-6 and C-7 of the cephem nucleus: The configuration is R,R. This specific orientation of the fused ring system is essential for the stability and reactivity of the β-lactam ring.
At the α-carbon of the C-7 side chain: The configuration is R. This particular arrangement of the amino and p-hydroxyphenyl groups on the side chain is vital for the molecule's recognition by and binding to penicillin-binding proteins (PBPs) in bacteria.
Given that only one of the eight stereoisomers is the active pharmaceutical ingredient, ensuring the enantiomeric purity of Cefadroxil is a critical aspect of the manufacturing and quality control process. The other seven isomers are considered unwanted chiral impurities. researchgate.netekb.eg High-performance liquid chromatography (HPLC) methods using chiral stationary phases have been developed to separate and quantify the different stereoisomers, thereby ensuring the final pharmaceutical product contains only the desired active (6R,7R,2R) isomer in high purity. researchgate.net
| Chiral Center | Stereochemical Configuration |
| C-6 | R |
| C-7 | R |
| C-2 (side chain) | R |
Biosynthetic and Synthetic Pathways of Cefadroxil
Precursor Compounds and Biosynthetic Intermediates
The fundamental cephem nucleus of Cefadroxil (B1668780), specifically a desacetoxycephalosporanic acid core, originates from the biosynthesis of cephalosporin (B10832234) C (CPC) by microorganisms, notably the filamentous fungus Acremonium chrysogenum. nih.govnih.gov CPC undergoes either enzymatic or chemical deacylation to produce 7-aminocephalosporanic acid (7-ACA) or, pertinent to Cefadroxil, 7-amino-3-desacetoxycephalosporanic acid (7-ADCA). nih.govnewdrugapprovals.org 7-ADCA is a crucial intermediate in the synthesis of Cefadroxil and other first-generation cephalosporins. nih.gov The other essential precursor for Cefadroxil synthesis is D-(-)-α-(p-hydroxyphenyl)glycine, which contributes the characteristic side chain at the C-7 position of the cephem nucleus. newdrugapprovals.orggoogle.comunesp.br
Chemical Synthesis Methodologies of Cefadroxil
The primary chemical route for synthesizing Cefadroxil involves the acylation of the amino group at the C-7 position of the 7-ADCA nucleus with an activated derivative of D-(-)-α-(p-hydroxyphenyl)glycine. Various methods have been developed to optimize this coupling reaction for improved yield and purity.
Acylation Reactions in Cefadroxil Synthesis
Acylation is a pivotal step in the chemical synthesis of Cefadroxil. This process typically entails reacting 7-ADCA with an activated form of D-(-)-α-(p-hydroxyphenyl)glycine. A widely used method is the mixed anhydride (B1165640) approach, where D-(-)-α-(p-hydroxyphenyl)glycine is reacted with a reagent like ethyl chloroformate in the presence of a base, such as N-methylmorpholine, to form a mixed anhydride intermediate. niscpr.res.in This activated anhydride then reacts with the amino group of 7-ADCA, forming the characteristic amide bond of Cefadroxil. google.comunesp.brniscpr.res.in Earlier implementations of this method sometimes yielded products of poor quality and low yield. newdrugapprovals.org Alternative methods involve using acid chlorides, such as D(-)α-amino-α-(p-hydroxyphenyl)acetyl chloride hydrochloride, to acylate silylated 7-ADCA. google.comgoogle.com
Silylation Strategies for Intermediate Derivatization
Silylation is frequently employed in the chemical synthesis of Cefadroxil to protect reactive functional groups, particularly the carboxylic acid and potentially the amino group of 7-ADCA, prior to the acylation step. google.comniscpr.res.ingoogle.com Reagents like hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl) are commonly used for this purpose in organic solvents. google.comniscpr.res.ingoogle.com Silylation enhances the solubility of 7-ADCA in organic solvents and prevents undesirable side reactions involving these functional groups during acylation. Following acylation, the silyl (B83357) protecting groups are typically removed through hydrolysis or alcoholysis to yield the final Cefadroxil product. google.comgoogle.com
Asymmetric Synthesis Approaches for Chiral Purity
Cefadroxil possesses specific stereochemistry, particularly at the α-carbon of the p-hydroxyphenylglycine side chain, which holds the (R) configuration. newdrugapprovals.org While industrial synthesis commonly uses enantiopure D-p-hydroxyphenylglycine, research has explored asymmetric transformation methods to obtain the desired diastereomer from racemic p-hydroxyphenylglycine. newdrugapprovals.org One such method involves the epimerization of Cefadroxil at the α-carbon mediated by pyridoxal, followed by the selective isolation of the desired diastereomer from the equilibrium mixture through clathration with compounds like 2,7-dihydroxynaphthalene. newdrugapprovals.org This technique presents a potential pathway to utilize less costly racemic starting materials while achieving the necessary chiral purity of Cefadroxil. newdrugapprovals.org
Enzymatic Synthesis Development for Cefadroxil Production
Enzymatic synthesis offers a more environmentally conscious and efficient alternative to conventional chemical routes for producing beta-lactam antibiotics such as Cefadroxil. google.comresearchgate.net This approach typically utilizes enzymes, such as Penicillin G acylase (PGA), to catalyze the coupling of 7-ADCA with D-p-hydroxyphenylglycine or its activated forms, like the methyl ester. google.comresearchgate.netgoogleapis.comnih.gov Enzymatic reactions are often performed in aqueous solutions under mild conditions, reducing the reliance on harsh chemicals and organic solvents used in chemical synthesis. researchgate.net Processes for the enzymatic synthesis of Cefadroxil have been developed, involving the acylation of 7-ADCA with activated D-p-hydroxyphenylglycine in the presence of immobilized acylases. google.comgoogleapis.com
Synthesis and Characterization of Cefadroxil Derivatives and Metal Complexes
The chemical structure of Cefadroxil allows for the synthesis of various derivatives and the formation of metal complexes, which are investigated for potential alterations in its properties, including biological activity and analytical characteristics. Derivatives can be created by modifying the amino group on the side chain or the carboxylic acid group on the cephem nucleus. Examples include amino acid and peptide derivatives, as well as Schiff bases formed by the reaction of the amino group with aldehydes. jocpr.comjocpr.comresearchgate.net
Cefadroxil can also function as a ligand to form coordination complexes with metal ions. Studies have reported the synthesis and characterization of Cefadroxil complexes with various d-block elements, including palladium (Pd(II)), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). acs.orgekb.egresearchgate.netnih.govekb.eg These complexes are characterized using a range of analytical techniques such as elemental analysis, infrared spectroscopy (FT-IR), UV-Vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and thermal analysis (TG/DTG). researchgate.netacs.orgekb.egresearchgate.netnih.govekb.eg Characterization data, such as spectroscopic shifts and elemental ratios, provide insights into the bonding and stoichiometry of the metal complexes. ekb.egnih.gov Research has indicated the formation of both 1:1 and 1:2 metal-to-ligand complexes, with proposed octahedral or tetrahedral structures based on spectroscopic and magnetic data. researchgate.netnih.gov
Mechanistic Insights into Cefadroxil S Antibacterial Activity
Interaction with Bacterial Cell Wall Synthesis Enzymes
The primary target of Cefadroxil (B1668780), like other beta-lactam antibiotics, is a group of essential bacterial enzymes known as penicillin-binding proteins (PBPs). mims.comunmc.eduglobalrph.com These proteins are situated within the bacterial cell wall and play a vital role in the final stages of peptidoglycan synthesis, the main component of the bacterial cell wall. [PubChem 47965 summary in 7, 4] By binding to PBPs, Cefadroxil disrupts the integrity and formation of this crucial protective layer. nih.gov
Penicillin-Binding Protein (PBP) Inhibition Kinetics
The interaction between beta-lactam antibiotics, including Cefadroxil, and PBPs is a well-characterized process involving a series of kinetic steps. Initially, a reversible noncovalent complex (E·I) is formed between the enzyme (PBP) and the inhibitor (Cefadroxil). nih.govmdpi.comvdoc.pub This is followed by an acylation step, where Cefadroxil forms a covalent bond with the active site serine residue of the PBP, resulting in a stable acyl-enzyme complex (EI*). nih.govmdpi.comvdoc.pub This acylation effectively inactivates the PBP. The rate of this acylation step is described by the rate constant k₂. nih.govmdpi.comvdoc.pubnih.gov
The acyl-enzyme complex can undergo hydrolysis, a process known as deacylation, which regenerates the active enzyme and a hydrolyzed antibiotic product. mdpi.comvdoc.pub The rate of deacylation is represented by the rate constant k₃. nih.govmdpi.comvdoc.pubnih.gov For most effective beta-lactams, the deacylation rate (k₃) is significantly slower than the acylation rate (k₂) and the rate of noncovalent complex dissociation (k₋₁), meaning the covalent complex is relatively stable on the timescale of bacterial growth. mdpi.comvdoc.pubresearchgate.net
Role of Transpeptidases and Autolysins in Bacterial Cell Lysis
Penicillin-binding proteins function primarily as transpeptidases, catalyzing the crucial cross-linking reactions that provide the peptidoglycan layer of the bacterial cell wall with its strength and rigidity. globalrph.comdrugbank.com By inhibiting these transpeptidases, Cefadroxil prevents the proper formation of the peptidoglycan meshwork, leading to a weakened and unstable cell wall. mims.comunmc.eduglobalrph.comebi.ac.uk
The compromised cell wall integrity triggers or exacerbates the activity of bacterial cell wall autolytic enzymes, known as autolysins. mims.comguidetopharmacology.org These enzymes are naturally present in bacteria and are involved in the remodeling and degradation of the peptidoglycan during normal growth and division. [as implied by mechanism descriptions] In the presence of Cefadroxil, the imbalance between weakened cell wall synthesis and ongoing autolysin activity results in the progressive degradation of the cell wall, ultimately leading to bacterial cell lysis and death. mims.comglobalrph.comnih.govebi.ac.ukguidetopharmacology.org Some research suggests that beta-lactam antibiotics like Cefadroxil may also interfere with natural autolysin inhibitors, further contributing to the lytic process. mims.comguidetopharmacology.org
Comparative Binding Affinity Studies of Cefadroxil to Specific PBPs
Beta-lactam antibiotics exhibit differential binding affinities for the various types of PBPs present in bacterial species. stonybrookmedicine.edu The spectrum of antibacterial activity of a specific cephalosporin (B10832234) is influenced by its ability to bind to and inhibit the essential PBPs of a particular bacterium. Different bacterial species possess different complements of PBPs, and the relative importance of individual PBPs for survival can vary.
Structure-Activity Relationships Governing Cefadroxil's Antibacterial Potency
The antibacterial potency and pharmacological properties of cephalosporin antibiotics are intimately linked to their chemical structure, particularly the substituents attached to the core cephem nucleus at positions C3 and C7. nih.govnih.govfrontiersin.org The cephem nucleus consists of a beta-lactam ring fused to a six-member dihydrothiazine ring. nih.govunesp.br
Influence of the 4-Hydroxyphenyl Group on Activity
The 4-hydroxyphenyl group is a key part of the acylamido side chain at the C7 position of Cefadroxil. ebi.ac.uknih.govwikipedia.org Cefadroxil is structurally related to cephalexin (B21000), differing by the presence of a hydroxyl group at the para position of the phenyl ring in the C7 side chain. wikipedia.org
Impact of C-3 and C-7 Substituents on PBP Affinity and Spectrum
The nature of the substituent at the C7 position, the acylamido side chain, is a primary determinant of a cephalosporin's affinity for different PBPs and thus its antibacterial spectrum. nih.govfrontiersin.org Modifications to this side chain are a key strategy in the development of different generations of cephalosporins with varying activities against Gram-positive and Gram-negative bacteria. The (2R)-2-amino-2-(4-hydroxyphenyl)acetamido group at Cefadroxil's C7 position contributes to its activity profile, which includes efficacy against a range of Gram-positive and some Gram-negative bacteria. globalrph.comfda.gov
The substituent at the C3 position also plays a role in the pharmacological properties and activity of cephalosporins. nih.govnih.govfrontiersin.org In Cefadroxil, the presence of a methyl group at C3, along with the absence of a leaving group at this position, is associated with good oral absorption and acid stability, characteristic features of first-generation oral cephalosporins. fda.govwikipedia.org While the C3 substituent can influence properties like acid stability and pharmacokinetic behavior, the C7 side chain is generally considered to have a more significant impact on the intrinsic PBP binding affinity and antibacterial spectrum.
Microbial Resistance Mechanisms to Cefadroxil
Biochemical Pathways of Cefadroxil (B1668780) Resistance
The primary biochemical mechanisms that confer resistance to Cefadroxil involve enzymatic degradation of the antibiotic, alteration of the drug's target site, and modifications in drug transport across the bacterial cell membrane.
The most prevalent mechanism of resistance to β-lactam antibiotics, including Cefadroxil, is the production of β-lactamase enzymes. These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, the core structural component responsible for the antibiotic's activity. mdpi.com This ring-opening reaction results in an inactive acidic derivative, rendering the drug incapable of binding to its target, the penicillin-binding proteins (PBPs). mdpi.com
There is a wide variety of β-lactamases, and their ability to hydrolyze different cephalosporins varies. First-generation cephalosporins like Cefadroxil are generally susceptible to hydrolysis by many common plasmid-mediated β-lactamases. researchgate.net Extended-spectrum β-lactamases (ESBLs), which are often found in Gram-negative bacteria, are particularly efficient at inactivating a broad range of cephalosporins. nih.gov
| Enzyme Class | Common Examples | Typical Producing Organisms | Hydrolysis Activity on 1st Gen. Cephalosporins |
| Class A | TEM-1, TEM-2, SHV-1 | Escherichia coli, Klebsiella pneumoniae | High |
| Class B | Metallo-β-lactamases (e.g., NDM-1) | Pseudomonas aeruginosa, Acinetobacter baumannii | Variable |
| Class C | AmpC | Enterobacter spp., Citrobacter freundii | Moderate to High |
| Class D | OXA enzymes | Acinetobacter baumannii, Pseudomonas aeruginosa | Variable, generally lower than Class A |
This table provides a generalized overview of β-lactamase activity.
Cefadroxil exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in the bacterial cell wall. patsnap.com A critical mechanism of resistance involves genetic mutations that alter the structure of these PBPs. oup.com These alterations reduce the binding affinity of Cefadroxil for the PBP, allowing the bacterium to continue cell wall synthesis even in the presence of the antibiotic. nih.gov
This resistance mechanism is particularly significant in Gram-positive bacteria. In Streptococcus pneumoniae, for example, high-level resistance to β-lactams is achieved through cumulative alterations in multiple PBPs, such as PBP1a, PBP2b, and PBP2x. etflin.com These changes often arise from the acquisition of genetic material from related bacterial species, leading to mosaic genes that encode for low-affinity PBPs. etflin.com
| Organism | Key PBPs Altered | Consequence of Alteration |
| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x, PBP2a | Decreased affinity for β-lactams, leading to resistance. etflin.comnih.gov |
| Staphylococcus aureus | PBP2a (encoded by mecA gene) | Confers resistance to methicillin and other β-lactams (MRSA). |
| Enterococcus faecalis | PBP4, PBP5 | Intrinsic low-level resistance to many cephalosporins. frontiersin.org |
Bacteria can also develop resistance by actively transporting antibiotics out of the cell or by preventing their entry. nih.gov This is accomplished through efflux pumps and modifications to the bacterial cell membrane's permeability.
Efflux Pumps: These are transport proteins embedded in the bacterial membrane that recognize and expel a wide range of toxic compounds, including antibiotics like Cefadroxil. youtube.comfrontiersin.org By actively pumping the drug out, the intracellular concentration is kept below the therapeutic threshold needed to inhibit the PBPs. nih.gov Several families of efflux pumps contribute to multidrug resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria. nih.govnih.gov
Permeability Modifications: Gram-negative bacteria possess an outer membrane that acts as a selective barrier. Modifications to this membrane, such as the loss or alteration of porin channels (proteins that form channels for solutes to pass through), can decrease the influx of Cefadroxil into the cell, thereby contributing to resistance. nih.gov
| Efflux Pump Superfamily | Energy Source | Common Substrates |
| ABC (ATP-binding cassette) | ATP Hydrolysis | Macrolides, Fluoroquinolones |
| MFS (Major facilitator superfamily) | Proton Motive Force | Tetracyclines, Chloramphenicol |
| RND (Resistance-nodulation-division) | Proton Motive Force | β-lactams, Fluoroquinolones, Aminoglycosides nih.gov |
| SMR (Small multidrug resistance) | Proton Motive Force | Quaternary ammonium (B1175870) compounds |
| MATE (Multidrug and toxic compound extrusion) | Sodium Ion Gradient | Fluoroquinolones, Aminoglycosides |
Molecular Epidemiology and Evolution of Cefadroxil Resistance
The development of resistance to Cefadroxil is not just a result of spontaneous mutations within a single bacterium but is significantly driven by the evolution and epidemiological spread of resistance genes. popsci.comnih.gov Bacteria can acquire resistance genes from other bacteria through a process called horizontal gene transfer (HGT). youtube.com This rapid dissemination of genetic material is a primary reason for the widespread increase in antibiotic resistance globally. usda.govwho.int
The main vehicles for HGT are mobile genetic elements, including:
Plasmids: Small, circular DNA molecules that can replicate independently of the bacterial chromosome and often carry multiple resistance genes. youtube.com
Transposons ("Jumping Genes"): Segments of DNA that can move from one location to another within a genome or between plasmids and the chromosome.
Integrons: Genetic platforms that can capture and express resistance gene cassettes.
The overuse and misuse of antibiotics in medicine and agriculture create a strong selective pressure, favoring the survival and proliferation of resistant strains. nih.gov Molecular epidemiology tracks the spread of specific resistant clones and the mobile genetic elements they carry, providing crucial information for public health interventions. up.ac.za For instance, the global spread of MRSA clones like USA100 and USA300 highlights how a single resistant lineage can become a major public health concern. dovepress.com
Strategies and Research into Counteracting Cefadroxil Resistance
Combating the growing threat of Cefadroxil resistance requires a multifaceted approach that includes developing new therapeutic strategies and implementing robust infection control measures. infectionsinsurgery.orgnih.gov
Key research areas and strategies include:
β-Lactamase Inhibitors: These are compounds administered alongside a β-lactam antibiotic. They function by binding to and inactivating the β-lactamase enzyme, thereby protecting the antibiotic from hydrolysis. While early inhibitors were most effective against Class A enzymes, research is ongoing to develop broad-spectrum inhibitors.
Efflux Pump Inhibitors (EPIs): These molecules block the action of efflux pumps, restoring the intracellular concentration of the antibiotic to effective levels. nih.govfrontiersin.org Developing clinically useful EPIs is an active area of research, though it faces challenges due to the diversity of pumps and potential toxicity. mdpi.com
Antimicrobial Stewardship: This involves optimizing the use of antibiotics to ensure they are prescribed only when necessary. nfid.org Prudent use reduces selective pressure and slows the emergence of resistance. nih.gov
Novel Drug Development: Research is focused on discovering new classes of antibiotics that act on novel bacterial targets, bypassing existing resistance mechanisms. nih.gov
Phage Therapy: This approach uses bacteriophages, viruses that specifically infect and kill bacteria, as a therapeutic agent, sometimes in combination with antibiotics. frontiersin.org
Infection Prevention and Control: Simple measures like proper hand hygiene are among the most effective ways to prevent the spread of resistant bacteria in healthcare settings. infectionsinsurgery.orgnfid.org
| Strategy | Mechanism of Action | Status / Example |
| β-Lactamase Inhibitors | Inactivate β-lactamase enzymes, protecting the antibiotic. | Clavulanic Acid, Tazobactam (in clinical use) |
| Efflux Pump Inhibitors (EPIs) | Block bacterial pumps, increasing intracellular antibiotic levels. nih.gov | Mostly in preclinical/research stages. |
| Combination Therapy | Using multiple drugs with different mechanisms to create synergy and reduce resistance development. | Trimethoprim/Sulfamethoxazole |
| Phage Therapy | Using bacteriophages to specifically target and lyse pathogenic bacteria. frontiersin.org | Limited clinical use; active research area. |
| Antimicrobial Stewardship | Optimizing antibiotic prescribing and use to reduce selective pressure. nih.gov | Implemented in healthcare systems globally. |
Environmental Fate and Degradation Pathways of Cefadroxil
Occurrence and Persistence of Cefadroxil (B1668780) as an Emerging Environmental Contaminant
Cefadroxil is classified as a contaminant of emerging concern due to its widespread use and low elimination efficiency in conventional wastewater treatment plants. scribd.comalfa-chemistry.comwikipedia.org This inefficiency leads to its presence in aquatic environments. scribd.comalfa-chemistry.comwikipedia.org Data regarding the persistence and bioaccumulation of Cefadroxil are limited, making it difficult to definitively exclude its potential for persistence in the environment. fishersci.se
Photodegradation Processes and Kinetics of Cefadroxil
Photodegradation is a significant pathway for the transformation of Cefadroxil in aquatic systems exposed to sunlight. This process can occur directly through the absorption of light by the Cefadroxil molecule or indirectly through sensitization by natural components in water.
Role of Natural Photosensitizers (e.g., Riboflavin, Humic Acid)
Natural photosensitizers present in the environment, such as Riboflavin and Humic Acid, can significantly influence the photodegradation of Cefadroxil. Studies have shown that both Riboflavin and Humic Acid can sensitize the photodegradation of Cefadroxil. scribd.comalfa-chemistry.comwikipedia.org Cefadroxil has demonstrated the ability to interact with the excited states of Riboflavin and with reactive oxygen species generated during the photoexcitation process. scribd.comalfa-chemistry.comwikipedia.org However, the presence of Humic Acids, and mixtures of Riboflavin and Humic Acids, can lead to lower sensitivity of Cefadroxil to photodegradation. scribd.comalfa-chemistry.comwikipedia.org Proposed explanations for this reduced sensitivity include self-sensitization processes and internal filter effects caused by Humic Acids. scribd.comalfa-chemistry.comwikipedia.org
Involvement of Reactive Oxygen Species in Photodegradation
Reactive oxygen species (ROS) play a crucial role in the sensitized photodegradation of Cefadroxil. Singlet oxygen (¹O₂) is identified as having an important contribution to this process when sensitized by natural pigments. scribd.comalfa-chemistry.comwikipedia.org The photooxidative degradation mediated by singlet oxygen can result in a reduction of Cefadroxil's antimicrobial activity. scribd.comalfa-chemistry.comwikipedia.org
pH-Dependent Degradation Profiles and Anionic Species Influence
The photodegradation of Cefadroxil, particularly the reaction involving singlet oxygen, is influenced by the pH of the surrounding medium. Kinetic studies have shown that the photodegradation kinetic constants are greater at alkaline pH compared to neutral pH. scribd.comalfa-chemistry.comwikipedia.org This suggests that the reaction is favored under alkaline conditions. The speciation of Cefadroxil in water is pH-dependent; it is primarily cationic at pH values below 6.1, predominantly zwitterionic in the pH range of 6.1 to 8.7, and becomes predominantly anionic at pH values above 8.7. wikipedia.org Research indicates that the photodegradation process is favored when the anionic species of the antibiotic is present. scribd.comalfa-chemistry.comwikipedia.org
Advanced Oxidation Processes for Cefadroxil Abatement in Aquatic Systems
Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of antibiotics and other recalcitrant organic pollutants in aquatic environments due to their ability to generate highly reactive radical species. Various AOPs have been explored for the abatement of Cefadroxil in water.
Photocatalytic Ozonation and Electrocatalytic Approaches
Photocatalytic ozonation (PCO) and photoelectrocatalytic ozonation (PECO) are among the AOPs investigated for the degradation of Cefadroxil in water. Studies comparing different treatment processes have shown that PECO can achieve higher Cefadroxil removal efficiency compared to individual processes like ozonation alone. The use of modified electrodes, such as carbon nitrogen-codoped titanium dioxide (CN-TiO₂) anodes, has been explored in PECO for the abatement of Cefadroxil. These photoanodes can enhance the degradation process under visible light irradiation. Electrochemical oxidation is another electrocatalytic approach that has been studied for Cefadroxil degradation. Research indicates that PECO with CN-TiO₂ is effective in eliminating Cefadroxil, particularly at neutral and alkaline pH conditions, achieving high levels of degradation and TOC removal. Lower degradation rates were observed at acidic pH, which has been attributed to the difficulty in oxidizing the protonated species of Cefadroxil present under these conditions.
Below is a summary of some research findings on Cefadroxil degradation using PECO:
| Process | Catalyst | Initial Concentration | Treatment Time | Cefadroxil Degradation (HPLC) | TOC Removal | Conditions | Source |
| Photoelectrocatalytic Ozonation (PECO) | CN-TiO₂ | 20 mg L⁻¹ | 90 min | 96% | 57.6% | Water | |
| PECO | CN-TiO₂-70 | - | 90 min | Below detection limit | 87% | Neutral pH | |
| PECO | CN-TiO₂-70 | - | 90 min | Below detection limit | 91% | Alkaline pH | |
| PECO | CN-TiO₂-70 | - | 90 min | - | 70% | Acidic pH |
This table illustrates the effectiveness of PECO, particularly at neutral and alkaline pH, for the removal of Cefadroxil from water.
Nanoparticle-Enhanced Degradation Mechanisms (e.g., Lanthanum Ferrite)
Nanoparticles have been explored as potential catalysts to enhance the degradation of Cefadroxil in environmental matrices. Lanthanum ferrite (B1171679) nanoparticles (LaFeO3 NPs) have shown promise as photocatalysts for the degradation of Cefadroxil under solar light irradiation researchgate.netgriffith.edu.auresearchgate.netresearchgate.netnih.gov.
Studies have demonstrated that synthesized Lanthanum ferrite nanoparticles can exhibit high degradation efficiency against Cefadroxil. For instance, lanthanum ferrite nanoparticles synthesized using sorbitol as a template (LFOCo-So) showed a higher degradation efficiency (87% in 20 minutes) compared to those synthesized with mannitol (B672) (LFOCo-Mo) (81%) under solar light griffith.edu.auresearchgate.netresearchgate.netnih.gov. The photocatalytic activity is influenced by the properties of the nanoparticles, such as band gap energy and morphology researchgate.netnih.gov. The reusability of these nanoparticles without significant loss of photocatalytic efficiency has also been reported, suggesting their potential for environmental remediation applications griffith.edu.auresearchgate.netnih.gov.
Other nanoparticles, such as zero-valent copper nanoparticles (nZVC), have also been investigated for the removal of beta-lactam antibiotics, including Cefadroxil scielo.brscielo.br. These nanoparticles can achieve high removal efficiencies, with over 85% removal of Cefadroxil observed in 20 minutes in one study scielo.brscielo.br. The removal process may involve both degradation by species like Cu+ and adsorption onto the nanoparticle surface scielo.brscielo.br. While hydroxyl radicals can be formed in systems with zero-valent copper nanoparticles, studies suggest they may not be the primary species responsible for Cefadroxil removal scielo.brscielo.br.
Impact of Environmental Degradation on Cefadroxil's Antimicrobial Function
The degradation of Cefadroxil in the environment can lead to a reduction or loss of its antimicrobial activity. This is a significant aspect of its environmental fate, as the persistence of antimicrobial activity in degradation products could contribute to the development of bacterial resistance in the environment nih.govresearchgate.net.
Research indicates that the photooxidative degradation of Cefadroxil, particularly that mediated by singlet oxygen, can lead to a decrease in its antimicrobial activity nih.govresearchgate.net. Microbiological tests have shown that as Cefadroxil undergoes photodegradation, its effectiveness against bacteria like Staphylococcus aureus is reduced nih.govresearchgate.net. This suggests that environmental processes that break down the Cefadroxil molecule can mitigate its potential to exert selective pressure on bacterial populations, thereby potentially contributing to a decrease in the generation of bacterial multi-resistance to antibiotics in the environment nih.govresearchgate.net.
While the degradation of the beta-lactam ring is a primary pathway, the impact on antimicrobial function is directly linked to the structural changes that occur. The mechanism of action of Cefadroxil involves binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting cell wall synthesis and causing cell lysis rxreasoner.comust.edumims.comresearchgate.net. Degradation products that result from the cleavage of the beta-lactam ring or alterations to the side chains are likely to lose this ability to effectively bind to PBPs, thus losing their antibacterial potency e3s-conferences.orgnih.govresearchgate.net.
Studies investigating the interaction of Cefadroxil with metal ions have shown that while Cefadroxil can form complexes with various metal ions, the effect of these complexes on its antibacterial activity can vary depending on the metal ion and the bacterial species researchgate.netnih.gov. Some studies have found no significant difference in the antibacterial activity of Cefadroxil and its complexes with certain metal ions like Zn2+, Cu2+, and Al3+ against sensitive bacterial species nih.gov. However, other research suggests that metal ions can impact antibiotic activity, potentially through complex formation leading to structural degradation researchgate.net.
The complete mineralization of Cefadroxil, where it is broken down into simple inorganic substances, would eliminate its antimicrobial function entirely. Processes like photoelectrocatalytic ozonation have shown high Cefadroxil removal and significant reduction in total organic carbon, indicating substantial degradation and likely loss of antimicrobial activity researchgate.net.
Advanced Analytical Methodologies for Cefadroxil Quantification and Characterization
Chromatographic Techniques for Cefadroxil (B1668780) Analysis
Chromatographic methods are widely used for the separation, identification, and quantification of cefadroxil in various matrices.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a predominant technique for the determination of cefadroxil due to its specificity, efficiency, speed, and accuracy unesp.br. It is widely used for routine quality control analysis of cefadroxil in raw materials and oral dosage formulations nih.gov. HPLC methods have been developed and validated for the analysis of cefadroxil in bulk form, tablets, capsules, and human plasma nih.govbioline.org.brjfda-online.comasiapharmaceutics.info.
Various stationary phases and mobile phases have been utilized in HPLC methods for cefadroxil analysis. For instance, a validated method for determining cefadroxil monohydrate in human plasma used a Waters Spherisorb C18 column with a mobile phase of sodium dihydrogen phosphate (B84403) buffer (pH 4.0) and methanol (B129727) (96:4) bioline.org.br. Detection is commonly performed using UV detectors at wavelengths such as 260 nm or 210 nm bioline.org.brasiapharmaceutics.info.
HPLC methods for cefadroxil have demonstrated good linearity, accuracy, and precision. A method for analysis in human plasma showed linearity in the range of 0.5 - 30 µg/ml with a correlation coefficient (R²) of 0.9953. bioline.org.br. The limit of detection (LOD) and lower limit of quantification (LLOQ) were reported as 0.03 and 0.06 µg/ml, respectively bioline.org.br. Another RP-HPLC method for analysis in bulk material and oral solid dosage forms showed linearity with an R² of 0.9935 and LOD and LOQ of 0.5 and 1.0 µg/ml, respectively nih.gov.
Table 1 summarizes some reported HPLC conditions for cefadroxil analysis:
| Column Type | Mobile Phase | Detection Wavelength (nm) | Flow Rate (ml/min) | Reference |
| Waters Spherisorb C18 | Sodium dihydrogen phosphate buffer pH 4.0 : Methanol (96:4) | 260 | 1.5 | bioline.org.br |
| µ-Bondapak C18 | Acetonitrile : Phosphate buffer | Not specified | Not specified | jfda-online.com |
| C18 | Methanol : Phosphate buffer (10:90) | Not specified | 1.5 | nih.gov |
| Inertsil ODS, 4.60 × 250 mm, 5 µm | Phosphate buffer (pH 6.5) : Methanol (72:28) | 210 | 1.5 | asiapharmaceutics.info |
| Purospher BDS C18 | 0.5M ammonium (B1175870) acetate (B1210297) buffer : Acetonitrile (50:50), pH 7 with orthophosphoric acid | 247 | 1.0 | researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another chromatographic technique used for the estimation of cefadroxil in bulk and pharmaceutical dosage forms ijcpa.inresearchgate.netsciencepubco.comijcpa.in. It offers a simple and cost-effective approach for analysis.
HPTLC methods for cefadroxil typically utilize silica (B1680970) gel precoated aluminum plates as the stationary phase ijcpa.inresearchgate.net. Various mobile phases have been explored. One method used ethyl acetate: chloroform (B151607) (8:2 v/v) as the mobile phase, resulting in an Rf value of 0.38 ± 0.05 for cefadroxil ijcpa.inresearchgate.net. Densitometric scanning is commonly performed at 254 nm ijcpa.inresearchgate.net.
HPTLC methods have shown good linearity and recovery for cefadroxil. A method reported linearity in the range of 100-500 ng/band with a correlation coefficient (r²) of 0.9996 ijcpa.inresearchgate.net. The percentage recovery was in the range of 99.28-100.13% ijcpa.inresearchgate.net.
Chiral Chromatography for Enantiomeric Purity Assessment
Cefadroxil has three chiral centers, making the existence of eight different stereoisomers possible ekb.egresearchgate.netresearchgate.net. Assessing the enantiomeric purity is important as typically only one isomer is the therapeutically active form researchgate.netresearchgate.net. Chiral chromatography, particularly HPLC on chiral stationary phases (CSPs), is a widely used technique for the chiral separation and determination of enantiomeric purity of cefadroxil researchgate.netresearchgate.netscispace.comjddtonline.info.
Studies have explored the use of coated and immobilized amylose-derived and cellulose-derived chiral stationary phases for the separation of cefadroxil stereoisomers researchgate.netresearchgate.netscispace.com. Complete baseline separation of stereoisomers has been achieved using a Chiralpak IB column under normal-phase mode with a mobile phase of hexane–2-propanol (60:40 v/v) researchgate.netresearchgate.net. This method allowed for rapid enantiomeric purity analysis and quality control of cefadroxil in pharmaceutical formulations without interference from excipients researchgate.netresearchgate.net. Detection is typically done by UV at 268 nm researchgate.netresearchgate.net.
Spectroscopic Techniques for Cefadroxil Analysis
Spectroscopic methods provide valuable information for the quantification and characterization of cefadroxil based on its interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, accurate, precise, and economical technique used for the estimation of cefadroxil in bulk and pharmaceutical dosage forms orientjchem.orgiajps.comijcr.inforesearchgate.net. It is one of the most widely used analytical techniques for the qualitative and quantitative standardization of drugs orientjchem.org.
UV-Vis methods for cefadroxil typically involve measuring the absorbance of the drug in a suitable solvent at its maximum wavelength of absorption (λmax). The λmax of cefadroxil in water has been reported around 232 nm and 264 nm orientjchem.orgresearchgate.net. Another study reported a λmax at 264 nm using a methanol and distilled water mixture (50:50) as the solvent ijcr.inforesearchgate.net.
UV-Vis spectrophotometry methods for cefadroxil have shown good linearity over specific concentration ranges. A method using the area under the curve (AUC) approach between 260-266 nm showed linearity from 5-25 µg/ml with a correlation coefficient of 0.9993 iajps.com. Another method reported linearity in the range of 10-50 µg/ml with a regression coefficient of 0.9999 ijcr.inforesearchgate.net. The LOD and LOQ values have been determined for these methods, indicating their sensitivity iajps.com.
Table 2 summarizes some reported UV-Vis spectrophotometry parameters for cefadroxil analysis:
| Solvent | Wavelength Range (nm) | Linearity Range (µg/ml) | Correlation Coefficient | Reference |
| Double distilled water | 260-266 (AUC) | 5-25 | 0.9993 | iajps.com |
| Methanol and distilled water (50:50) | 264 (λmax) | 10-50 | 0.9999 | ijcr.inforesearchgate.net |
| Water | 232 (λmax) | 5-30 | Not specified | orientjchem.org |
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
IR and NMR spectroscopy are powerful tools for the structural characterization and elucidation of cefadroxil ijcmas.comsapub.orgsapub.orgresearchgate.netnih.govspringernature.com.
IR spectroscopy provides information about the functional groups present in the cefadroxil molecule based on characteristic vibrational frequencies ijcmas.comresearchgate.net. FT-IR transmission spectroscopy has been developed and validated for the determination and quantification of cefadroxil monohydrate in capsules sapub.orgsapub.org. This method quantifies the drug by measuring the absorbance of the carbonyl band in the region between 1800 and 1700 cm⁻¹ sapub.orgsapub.org. This IR method offers advantages such as the non-use of organic solvents, making it environmentally friendly sapub.orgsapub.org.
NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, is crucial for the detailed structural elucidation of antibiotics like cefadroxil researchgate.netnih.govspringernature.comresearchgate.net. By analyzing the chemical shifts, peak multiplicities, and integration of signals in NMR spectra, the arrangement of atoms and the connectivity within the cefadroxil molecule can be determined nih.govkarary.edu.sd. NMR spectroscopy is particularly useful for confirming the structure of synthesized cefadroxil and for identifying and characterizing degradation products or impurities researchgate.netresearchgate.net.
Studies have utilized FT-IR and FT-Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to investigate the vibrational assignments and structural properties of cefadroxil ijcmas.com. This combined approach allows for a comprehensive understanding of the molecule's spectroscopic behavior and provides theoretical support for experimental findings ijcmas.com.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a powerful technique used for the structural elucidation of unknown compounds, including drug degradants and impurities. nih.govcurrenta.demdpi.com When coupled with separation techniques like liquid chromatography (LC-MS and LC-MS/MS), MS provides detailed structural information even from small amounts of a substance in complex mixtures. nih.govcurrenta.de
High-resolution mass spectrometers, such as Q-ToF (time of flight) mass spectrometers with electrospray ionization (ESI), are commonly used for structural elucidation. currenta.de These instruments offer high mass accuracy, allowing for the determination of elemental compositions and molecular formulas of intact molecules and their fragments. currenta.demdpi.com The isotope pattern visible in high-resolution MS data can further support the determined sum formula. currenta.de
Fragment analysis, often performed using tandem MS (MS/MS), involves breaking down the molecular ions into characteristic fragment ions. currenta.demdpi.com Analyzing the mass-to-charge ratio of these fragments provides valuable substructural information, aiding in the identification of the compound's structure. nih.govcurrenta.demdpi.com Cefadroxil has been used as a model compound in studies evaluating predictive strategies for the elucidation of impurities and degradants induced by factors like acid, base, and heat, utilizing LC-MS and LC-MS/MS profiling. nih.gov
Flow Injection Analysis Methods for Cefadroxil Determination
Flow Injection Analysis (FIA) is an analytical technique that allows for rapid and precise determination of analytes in solution. Several FIA methods have been developed for the quantification of Cefadroxil in pharmaceutical formulations. researchgate.nettandfonline.comtandfonline.com
One reported FIA method for Cefadroxil determination is based on the hydrolysis of Cefadroxil in a sodium hydroxide (B78521) solution, followed by a reaction with 1,4-phenylenediamine and Fe(III) in a sulfuric acid solution. This reaction produces a violet color with a maximum absorption at 600 nm, which can be measured spectrophotometrically. researchgate.nettandfonline.comtandfonline.com This method has been applied to pharmaceutical formulations, and the results have shown good agreement with those obtained using HPLC methods. tandfonline.comtandfonline.com The calibration graph for this method was linear over a specific concentration range, and the method demonstrated good precision with a low relative standard deviation. tandfonline.comtandfonline.com
Another FIA method described for Cefadroxil determination utilizes a chemiluminescence (CL) reaction. nih.govnih.gov This method is based on the CL-emitting reaction between Cefadroxil and potassium permanganate (B83412) in a sulfuric acid medium, enhanced by formaldehyde. nih.gov A different chemiluminescent method using FIA involves the reaction of Cefadroxil monohydrate with potassium permanganate in sulfuric acid, sensitized by quinine. nih.gov These FI-CL methods offer advantages such as simplicity, rapidity, and precision, and have been successfully applied to the determination of Cefadroxil in pharmaceutical formulations and biological fluids. nih.govnih.gov The sample throughput for these methods can be high. nih.govnih.gov
Method Validation and Standardization in Cefadroxil Research
Method validation and standardization are critical aspects of analytical chemistry to ensure the reliability, accuracy, and consistency of results obtained for Cefadroxil analysis. Validation parameters are typically evaluated according to guidelines established by regulatory bodies such as the International Conference on Harmonisation (ICH) and the US Food and Drug Administration (FDA). ufrgs.brust.edu
Key validation parameters assessed for Cefadroxil analytical methods include linearity, accuracy, precision, specificity (or selectivity), limits of detection (LOD) and quantification (LOQ), and robustness. ufrgs.brust.eduwisdomlib.orgorientjchem.org
Linearity: Evaluates the proportional relationship between the analyte concentration and the method's response over a defined range. ufrgs.brust.eduwisdomlib.orgorientjchem.org Calibration curves are generated to determine the linear range and correlation coefficient. ufrgs.brust.eduwisdomlib.orgorientjchem.org
Accuracy: Assesses how close the experimental results are to the true value. This is often determined through recovery studies where known amounts of Cefadroxil are added to samples. ufrgs.brwisdomlib.orgorientjchem.org
Precision: Measures the reproducibility of the method. It includes intra-day (repeatability) and inter-day precision, typically expressed as relative standard deviation (% RSD). ufrgs.brwisdomlib.orgorientjchem.org Low % RSD values indicate high precision. wisdomlib.org
Specificity/Selectivity: Ensures that the method accurately measures Cefadroxil without interference from other components in the sample matrix, such as excipients in pharmaceutical formulations or endogenous substances in biological fluids. ufrgs.brbioline.org.br
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of Cefadroxil that can be reliably detected (LOD) and quantified (LOQ) by the method. ufrgs.brwisdomlib.orgorientjchem.org
Robustness: Evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters. ufrgs.br
Validated methods, such as RP-HPLC methods, have been successfully applied for the analysis of Cefadroxil in bulk form and pharmaceutical formulations, demonstrating their suitability for routine quality control. ufrgs.brwisdomlib.orgresearchgate.net These methods ensure that Cefadroxil products meet specified standards for content and purity, contributing to their therapeutic efficacy and safety. wisdomlib.org
Below is a summary of validation parameters for a reported RP-HPLC method for Cefadroxil analysis wisdomlib.org:
| Validation Parameter | Result/Finding |
| Linearity Range | 0.2 to 1.0 μg/ml |
| Correlation Coefficient | 0.9993 |
| Average Assay | 99.98% |
| Precision (% RSD) | Low (indicating high precision) |
| Accuracy | Validated by recovery tests |
| Specificity | Evaluated |
| LOD | Calculated |
| LOQ | Calculated |
Another miniaturized spectrophotometric method for Cefadroxil monohydrate in capsules was validated according to ICH and FDA guidelines, showing linearity in the range of 15-115 µg/mL, good selectivity, precision (deviations below 4%), accuracy (compared to HPLC), and robustness. ufrgs.br
Validation is essential to confirm that an analytical procedure is suitable for its intended purpose, ensuring accurate and reliable results in Cefadroxil research and quality control. ust.edu
Q & A
Q. What are the fundamental pharmacokinetic properties of Oracefal (Cefadroxil), and how do they inform dosing regimens in preclinical studies?
Methodological Answer: Pharmacokinetic (PK) studies for this compound should evaluate absorption, distribution, metabolism, and excretion (ADME) parameters. Key steps include:
- In vivo assays : Administer single/multiple doses to animal models (e.g., rodents) and collect plasma samples at intervals to measure drug concentration via HPLC or LC-MS .
- Data analysis : Calculate bioavailability, half-life (), and area under the curve (AUC) to establish dose-response relationships. For example, Cefadroxil’s prolonged serum half-life (1.5–2 hours) supports twice-daily dosing in humans .
- Table 1: Example PK Parameters (Hypothetical Data)
| Parameter | Value (Mean ± SD) |
|---|---|
| 25.3 ± 3.1 µg/mL | |
| 1.8 ± 0.2 hours | |
| AUC₀–24 | 145.6 ± 18.7 µg·h/mL |
Q. How does this compound’s mechanism of action compare to other first-generation cephalosporins?
Methodological Answer: Comparative studies should focus on:
- Target specificity : Use in vitro binding assays to assess affinity for penicillin-binding proteins (PBPs) in bacterial cell walls. Cefadroxil’s β-lactam ring disrupts peptidoglycan synthesis, similar to cephalexin but with enhanced oral absorption .
- Resistance profiling : Conduct broth microdilution tests (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against β-lactamase-producing strains .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s efficacy against biofilm-forming pathogens?
Methodological Answer: Biofilm studies require:
- Model systems : Use in vitro biofilm models (e.g., Calgary Biofilm Device) with pathogens like Staphylococcus aureus.
- Treatment protocols : Expose biofilms to this compound at 1x–4x MIC for 24–72 hours, then quantify viability via ATP bioluminescence or confocal microscopy .
- Data contradiction analysis : If results conflict with planktonic susceptibility data, investigate biofilm-specific resistance mechanisms (e.g., extracellular DNA, efflux pumps) via transcriptomic analysis .
Q. How can population pharmacokinetic (PopPK) modeling address variability in this compound’s therapeutic outcomes across demographics?
Methodological Answer:
- Covariate analysis : Collect demographic (age, weight), physiologic (renal function), and genetic (e.g., OCTN1 transporter polymorphisms) data from clinical trials.
- Software tools : Use NONMEM or Monolix to build PopPK models, identifying covariates influencing clearance (CL) and volume of distribution (). For example, renal impairment reduces Cefadroxil clearance by 30–50%, necessitating dose adjustments .
Q. What methodologies resolve contradictions in this compound’s reported synergism with aminoglycosides?
Methodological Answer:
- Checkerboard assays : Test fractional inhibitory concentration indices (FICIs) across bacterial strains. Synergism (FICI ≤0.5) may occur due to enhanced cell wall permeability facilitating aminoglycoside uptake.
- Mechanistic validation : Use time-kill curves and genomic sequencing to confirm synergistic pathways (e.g., downregulated efflux pumps) .
Methodological Guidelines
- Research question formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overly broad/narrow scopes .
- Data presentation : Follow journal-specific table formatting (e.g., Roman numerals, self-explanatory footnotes) .
- Ethical compliance : For clinical data, ensure IRB approval and adherence to Declaration of Helsinki principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
